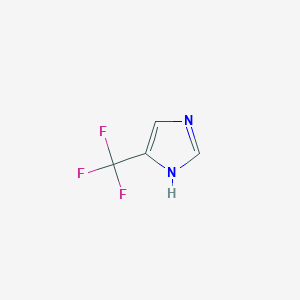

4-(Trifluoromethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-2-9-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLGRTIPTPCKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342920 | |

| Record name | 4-(Trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-69-8 | |

| Record name | 5-(Trifluoromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(5)-(Trifluoromethyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 4-(Trifluoromethyl)-1H-imidazole in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)-1H-imidazole

This compound (CAS No: 33468-69-8) is a fluorinated heterocyclic compound that has emerged as a pivotal structural motif and building block in contemporary chemical research.[1] As a derivative of imidazole—a core component of essential biomolecules like the amino acid histidine—this compound possesses intrinsic biological relevance.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto the imidazole scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability. These modifications are highly sought after in the fields of drug discovery and materials science, rendering this compound a valuable intermediate for developing advanced pharmaceuticals and functional materials.[1][2] Its applications are extensive, ranging from the synthesis of antimicrobial agents to the construction of nitrogen-rich covalent organic frameworks (COFs) for carbon capture.[1] This guide provides a detailed examination of its core physicochemical properties, offering researchers and drug development professionals the foundational knowledge required for its effective application.

Core Physicochemical Characteristics

The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. The data presented below have been compiled from various chemical data repositories and provide a quantitative overview of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃F₃N₂ | [3][4] |

| Molecular Weight | 136.08 g/mol | [1][3][4] |

| CAS Number | 33468-69-8 | [1][3] |

| Appearance | White to almost white or brown solid/powder | [4][5] |

| Melting Point | 149-150 °C | [4] |

| Boiling Point | 224.7 ± 35.0 °C (at 760 mmHg, Predicted) | [3][4] |

| Density | 1.44 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa (N-H Acidity) | 10.29 ± 0.10 (Predicted) | [4][5] |

| Vapor Pressure | 0.134 mmHg at 25°C | [3][5] |

| Flash Point | 89.7 °C | [5] |

| Refractive Index | 1.416 | [3] |

In-Depth Analysis of Key Parameters

Acidity, Basicity, and the Influence of the Trifluoromethyl Group

Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base.[6] The basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen (N-3), while the acidity is associated with the proton on the N-1 nitrogen. For the parent imidazole molecule, the pKa of the conjugate acid is approximately 7.0, and the pKa for the N-H proton is about 14.5.[6]

For this compound, the predicted pKa of 10.29 is most logically assigned to the acidity of the N-H proton.[4][5] The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect pulls electron density away from the imidazole ring, which has two significant consequences:

-

Decreased Basicity: The electron density on the basic N-3 nitrogen is reduced, making it a weaker base compared to unsubstituted imidazole. Its conjugate acid would therefore be a stronger acid, with a pKa significantly lower than 7.

-

Increased Acidity: The electron-withdrawing nature of the -CF3 group stabilizes the resulting imidazolide anion formed upon deprotonation of the N-H group. This stabilization makes the N-H proton more acidic, lowering its pKa from ~14.5 in imidazole to the predicted value of 10.29 in this derivative.[4][5] This enhanced acidity is a critical consideration for designing reactions involving deprotonation at the N-1 position.

Lipophilicity (LogP) and Solubility

Spectral Data for Structural Confirmation

Structural elucidation and confirmation rely heavily on spectroscopic methods.

-

¹H NMR: The proton NMR spectrum provides definitive information about the hydrogen atoms in the molecule. For this compound, the reported spectrum in deuterated methanol (CD₃OD) shows two singlets at δ 7.82 and δ 7.60.[4] These signals correspond to the two non-equivalent protons on the imidazole ring at the C-2 and C-5 positions. The singlet multiplicity indicates no adjacent proton coupling, which is consistent with the substitution pattern.

Experimental Protocol: Determination of pKa via Potentiometric Titration

To empirically validate the predicted pKa value, a potentiometric titration is the gold standard. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the acidic pKa (N-H) of this compound in an aqueous or mixed-solvent system.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

Deionized, CO₂-free water

-

Methanol or other suitable co-solvent if solubility is low

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beakers

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 0.5 mmol of this compound (approx. 68 mg) and transfer it to a 100 mL beaker.

-

Causality: An accurate weight is essential for determining the precise equivalence point.

-

Add 50 mL of CO₂-free deionized water (or a water/methanol mixture). Stir until fully dissolved.

-

Causality: CO₂ from the atmosphere can dissolve in water to form carbonic acid, which would interfere with the titration of our weakly acidic sample. A co-solvent may be necessary to ensure the analyte and its salt form remain soluble throughout the titration.

-

-

System Calibration:

-

Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 7.00 and pH 10.00) that bracket the expected pKa.

-

Causality: Calibration ensures the accuracy of the pH measurements, which is the primary dependent variable in this experiment.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution. Ensure the electrode tip does not contact the stir bar.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin adding the 0.1 M NaOH titrant from the burette in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Causality: Stable readings are crucial for an accurate titration curve. Near the equivalence point, the pH will change rapidly; reduce the increment volume in this region to obtain a high-resolution curve.

-

Continue the titration well past the equivalence point (e.g., until the pH reaches ~12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) of the curve.

-

The volume at the half-equivalence point (Vₑ/2) corresponds to the point where the concentrations of the acidic form (imidazole) and its conjugate base (imidazolide) are equal.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the analyte.

-

Workflow Diagram: pKa Determination

Sources

Introduction: The Significance of the Trifluoromethyl Moiety in Imidazole Scaffolds

An In-depth Technical Guide to the Characterization of 4-(Trifluoromethyl)-1H-imidazole (CAS: 33468-69-8)

The imidazole ring is a privileged scaffold in medicinal chemistry, present in biologically crucial molecules like the amino acid histidine.[1] Its derivatives are foundational to numerous pharmaceuticals, demonstrating a wide array of biological activities including antimicrobial and anti-inflammatory properties.[2] The strategic incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern drug design.[3] The CF₃ group's strong electron-withdrawing nature and high lipophilicity can profoundly modulate a molecule's metabolic stability, pKa, and binding affinity.

This compound is a key heterocyclic building block that combines these features.[1] It serves as a valuable intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), coordinating ligands for covalent organic frameworks (COFs), and materials for dye-sensitized solar cells (DSSCs).[1] Its utility is demonstrated in its use as a reagent for synthesizing 3-substituted 2-aminopyridines and as an inhibitor of β-glucosidase.[4] This guide provides a comprehensive technical overview of the synthesis and definitive characterization of this compound, intended for researchers and professionals in drug discovery and chemical synthesis.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is critical before any experimental work.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 33468-69-8 | [1][5] |

| Molecular Formula | C₄H₃F₃N₂ | [1][5][6] |

| Molecular Weight | 136.08 g/mol | [1][6] |

| Appearance | Off-white to brown crystalline solid/powder | [4] |

| Melting Point | 148°C to 150°C | [5] |

| Boiling Point | 224.7±35.0 °C (Predicted) | [4] |

| Density | 1.440±0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.29±0.10 (Predicted) | [4] |

| InChI Key | DFLGRTIPTPCKPJ-UHFFFAOYSA-N | [5] |

Safety & Handling

This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

-

Precautionary Measures :

-

Storage : Store in a cool, dry place with the container tightly sealed.[4][8][9] Recommended storage is at room temperature.[4]

Synthesis and Purification Workflow

A common and reliable method for the synthesis of this compound involves the reaction of a trifluoromethylated ketone with a formamide source.[4] This approach leverages readily available starting materials.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures.[4] The causality for each step is explained to ensure a robust and reproducible outcome.

-

Reagent Setup : In a 500 mL round-bottom flask, sequentially add 3-bromo-1,1,1-trifluoropropan-2-one (25.0 g, 131 mmol) and formamide (104 mL, 2.62 mol).

-

Causality: Formamide serves as both the reactant, providing the N-C-N backbone of the imidazole ring, and the solvent. A large excess is used to drive the reaction to completion.

-

-

Reaction : Slowly heat the mixture to reflux (approximately 140°C) and maintain this temperature for 2.5 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the cyclocondensation reaction to occur.

-

-

Quenching and Extraction : Cool the reaction mixture to room temperature. Dilute with 200 mL of a 10% aqueous potassium carbonate (K₂CO₃) solution.

-

Causality: The basic K₂CO₃ solution neutralizes any acidic byproducts and facilitates the separation of the organic product from the highly polar formamide.

-

-

Aqueous Workup : Extract the product into diethyl ether (5 x 200 mL). Combine the organic phases and wash sequentially with 10% aqueous K₂CO₃ (2 x 100 mL) and deionized water (2 x 100 mL).

-

Causality: Repeated extractions ensure maximum recovery of the product. The subsequent washes remove residual formamide and inorganic salts, which is critical for obtaining a pure final product.

-

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a brown solid.

-

Causality: MgSO₄ is a fast and efficient drying agent for removing dissolved water from the ether solution. Concentration under reduced pressure removes the volatile solvent without requiring excessive heat that could degrade the product.

-

-

Final Purification : Wash the resulting solid with dichloromethane (DCM) to afford the purified this compound.

-

Causality: DCM is used as a washing solvent because the desired product has lower solubility in it compared to some of the more colored impurities, allowing for purification by trituration.

-

Structural Elucidation and Characterization

Definitive characterization relies on a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they serve as a self-validating system to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

Expected Spectrum : The imidazole ring contains two non-equivalent protons. The proton at the C2 position is adjacent to two nitrogen atoms, while the proton at the C5 position is adjacent to one nitrogen and the C4-CF₃ group. This difference in the chemical environment leads to distinct signals.

-

Reported Data : A ¹H NMR spectrum recorded in deuterated methanol (CD₃OD) shows two singlets at δ 7.82 (1H) and δ 7.60 (1H).[4]

-

Interpretation: The signals are singlets because the protons on the ring (H2 and H5) are not coupled to each other. The downfield shifts are characteristic of protons on an electron-deficient aromatic ring.

-

-

Expected Spectrum : Four distinct carbon signals are expected: two for the imidazole ring carbons bearing protons (C2 and C5), one for the carbon bearing the CF₃ group (C4), and one for the CF₃ carbon itself.

-

Predicted Chemical Shifts :

-

C2 & C5 : Typically appear in the range of δ 115-140 ppm.[11]

-

C4 : This carbon, directly attached to the electron-withdrawing CF₃ group, will be shifted downfield.

-

CF₃ Carbon : This signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is expected around δ 120-125 ppm.

-

-

Expected Spectrum : The three fluorine atoms of the CF₃ group are equivalent and will give rise to a single signal.

-

Predicted Chemical Shifts : The signal for a CF₃ group on an aromatic ring typically appears in the range of δ -60 to -65 ppm relative to a CFCl₃ standard.

-

Sample Preparation : Dissolve ~10-15 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.

-

Causality: DMSO-d₆ is often a good choice as it effectively dissolves many polar organic compounds and its residual peak does not overlap with the expected signals.

-

-

Instrument Setup : Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition :

-

Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Use a proton-decoupled sequence to simplify the spectrum.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition, serving as a primary confirmation of the compound's identity.

-

Expected Result : The exact mass of C₄H₃F₃N₂ is 136.0248 Da.[6] High-resolution mass spectrometry (HRMS) should detect the molecular ion (M⁺) or protonated molecule ([M+H]⁺) with a mass accuracy within 5 ppm of this theoretical value.

-

Fragmentation Pattern : In electron ionization (EI), a common fragmentation pathway would be the loss of the stable CF₃ radical, leading to a significant fragment ion at m/z 67.

-

Sample Introduction : Introduce the sample via direct infusion for ESI (Electrospray Ionization) or on a solid probe for EI (Electron Ionization).

-

Ionization :

-

ESI : Dissolve a small amount of sample in methanol or acetonitrile. This is a "soft" technique that will likely show the protonated molecule [M+H]⁺ at m/z 137.0326.

-

EI : This "hard" technique will show the molecular ion M⁺ at m/z 136.0248 and characteristic fragment ions.

-

-

Analysis : Acquire the spectrum in positive ion mode using a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, confirming the integrity of the imidazole ring and the presence of the trifluoromethyl group.

-

Expected Absorptions : The spectrum is a composite of vibrations from the imidazole ring and the C-F bonds.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 2800 | N-H Stretch | Imidazole Ring |

| 1610 - 1450 | C=N and C=C Stretch | Imidazole Ring |

| 1300 - 1100 | C-F Stretch (strong, multiple bands) | Trifluoromethyl (CF₃) |

-

Interpretation: The most prominent features will be the very strong and broad absorptions in the 1300-1100 cm⁻¹ region, which are characteristic of C-F bonds and serve as a definitive indicator of the CF₃ group's presence.[12]

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder.

-

Causality: KBr is transparent in the mid-IR range. Grinding ensures the sample is finely dispersed, preventing light scattering and producing a high-quality spectrum.

-

-

Pellet Formation : Place the powder in a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition : Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹. Collect at least 32 scans and perform a background subtraction using an empty sample holder.

Conclusion

The characterization of this compound (CAS 33468-69-8) is a clear-cut process when approached systematically. The synthesis, while requiring careful control of conditions and a thorough workup, is robust. The identity and purity of the final product can be unequivocally confirmed through the combined application of NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy. Each technique provides complementary data that, when taken together, creates a self-consistent and definitive analytical package. This guide provides the foundational protocols and interpretive framework necessary for researchers to confidently synthesize and validate this important chemical building block for its diverse applications in science and industry.

References

-

A Convenient Synthesis of 4-Trifluoromethylimidazol-1-ols . Semantic Scholar. [Link]

-

1H-Imidazole, 1-[[2-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]oxiranyl]methyl]- 13C NMR . SpectraBase. [Link]

-

Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)-1H-imidazole . Angene Chemical. [Link]

-

Imidazole synthesis . Organic Chemistry Portal. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . PubMed Central. [Link]

-

4(5)-(Trifluoromethyl)imidazole . PubChem. [Link]

- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

MSDS of this compound . Angene Chemical. [Link]

-

Electronic Supplementary Information (ESI) for NMR Spectroscopy . The Royal Society of Chemistry. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6 . ResearchGate. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) . The Royal Society of Chemistry. [Link]

-

1-(4-Trifluoromethylphenyl)imidazole - Mass Spectrum (GC) . SpectraBase. [Link]

-

The Journal of Organic Chemistry Ahead of Print . ACS Publications. [Link]

-

FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole . ResearchGate. [Link]

-

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid . PubChem. [Link]

-

1H NMR Spectrum of Imidazole . Human Metabolome Database. [Link]

-

1H-Imidazole, 4-methyl- Mass Spectrum . NIST WebBook. [Link]

-

Reaction strategies for synthesis of imidazole derivatives: a review . Semantic Scholar. [Link]

-

4-FLUORO-5-(TRIFLUOROMETHYL)-IMIDAZOLE 19F NMR . SpectraBase. [Link]

-

Global Sourcing of this compound . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds . PubMed Central. [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective . National Institutes of Health. [Link]

-

1H-Imidazole Mass Spectrum . NIST WebBook. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 33468-69-8 [chemicalbook.com]

- 5. 4-(Trifluoromethyl)imidazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4(5)-(Trifluoromethyl)imidazole | C4H3F3N2 | CID 585891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(Trifluoromethyl)-1H-imidazole: Structure, Molecular Weight, and Applications

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory procedures should be conducted by trained personnel in appropriately equipped facilities, adhering to all relevant safety protocols.

Abstract

4-(Trifluoromethyl)-1H-imidazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the imidazole scaffold imparts unique physicochemical properties, including enhanced metabolic stability and binding affinity, making it a valuable building block for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the structure, molecular weight, synthesis, and diverse applications of this compound, with a particular focus on its role in drug discovery and development.

PART 1: Core Molecular Profile

1.1. Chemical Structure and Tautomerism

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, with a trifluoromethyl group substituted at the 4-position.[1] Due to the presence of a mobile proton on a ring nitrogen atom, it can exist in tautomeric forms, primarily as this compound and 5-(trifluoromethyl)-1H-imidazole. The 4-substituted isomer is generally the more prevalent and stable tautomer.

Caption: Chemical structure of this compound.

1.2. Molecular Formula and Weight

A precise understanding of the molecular formula and weight is fundamental for stoichiometric calculations in synthetic protocols and for accurate mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C4H3F3N2 | [2] |

| Molecular Weight | 136.08 g/mol | [3] |

| Monoisotopic Mass | 136.02483259 Da | [3] |

| CAS Number | 33468-69-8 | [1] |

PART 2: Physicochemical Properties and Data

This section summarizes key physicochemical properties, providing a practical reference for laboratory applications.

| Property | Value |

| Appearance | Off-white crystalline powder |

| Melting Point | Not available |

| Boiling Point | 224.7±35.0 °C (Predicted)[2] |

| Density | 1.440±0.06 g/cm3 (Predicted)[2] |

| pKa | 10.29±0.10 (Predicted)[2] |

PART 3: Synthesis and Experimental Protocols

The synthesis of 4-(trifluoromethyl)-imidazole derivatives is a topic of significant interest in organic chemistry.[4] A common laboratory-scale synthesis of the parent compound is detailed below.

3.1. Synthesis of this compound

A widely employed synthetic route involves the reaction of 3-bromo-1,1,1-trifluoropropan-2-one with formamide.[2] The formamide serves as both a reactant and a solvent in this cyclization reaction.

Experimental Protocol:

-

Combine 3-bromo-1,1,1-trifluoropropan-2-one (1.0 eq) and formamide (20.0 eq) in a round-bottom flask equipped with a reflux condenser.[2]

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2.5 hours.[2]

-

After cooling to room temperature, dilute the mixture with a 10% aqueous potassium carbonate solution.[2]

-

Extract the aqueous phase with diethyl ether.[2]

-

Combine the organic extracts, wash sequentially with 10% aqueous potassium carbonate and deionized water, then dry over anhydrous magnesium sulfate.[2]

-

Filter the solution and concentrate under reduced pressure to yield the crude product as a solid.[2]

-

Purify the solid by washing with dichloromethane to obtain this compound.[2]

Caption: Workflow for the synthesis of this compound.

PART 4: Applications in Research and Development

The imidazole ring is a common motif in many biologically active compounds, and its derivatives have been extensively studied for their pharmacological properties.[5][6] The introduction of a trifluoromethyl group can significantly enhance these properties.

4.1. Role in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential as:

-

Anticancer Agents: The imidazole scaffold is present in numerous anticancer drugs, and novel derivatives are continuously being explored.[7]

-

Antimicrobial Agents: Imidazole-containing compounds are widely used as antifungal and antibacterial agents.[1][5]

The trifluoromethyl group is known to improve a molecule's metabolic stability, lipophilicity, and ability to cross biological membranes, all of which are desirable characteristics for drug candidates.

4.2. Use in Materials Science

Beyond its applications in medicine, this compound and its derivatives are utilized in the development of advanced materials. They can be used as building blocks for:

-

Coordinating Ligands: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making these compounds useful for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[1]

-

Covalent Organic Frameworks (COFs): These materials have applications in gas capture and catalysis.[1]

Sources

- 1. ossila.com [ossila.com]

- 2. This compound | 33468-69-8 [chemicalbook.com]

- 3. 4(5)-(Trifluoromethyl)imidazole | C4H3F3N2 | CID 585891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Convenient Synthesis of 4-Trifluoromethylimidazol-1-ols. | Semantic Scholar [semanticscholar.org]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in the Biological Activity of Imidazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Alliance of Fluorine and Imidazole in Medicinal Chemistry

The incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This is due to the unique electronic properties of the CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the versatile imidazole ring, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethyl-substituted imidazoles exhibit a broad spectrum of potent biological activities. This guide provides a comprehensive technical overview of the anticancer, antimicrobial, and anti-inflammatory properties of this important class of compounds, complete with detailed experimental protocols and an exploration of their underlying mechanisms of action.

The potent electron-withdrawing nature of the trifluoromethyl group enhances the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation.[1] This increased stability often leads to a longer biological half-life. Furthermore, the lipophilicity imparted by the CF₃ group can improve a drug's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2] These properties, in synergy with the imidazole core's ability to engage in various biological interactions, have made trifluoromethyl-substituted imidazoles a fertile ground for the discovery of novel therapeutic agents.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Trifluoromethyl-substituted imidazoles have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.

One of the most notable examples of a trifluoromethyl-substituted imidazole in clinical use is Nilotinib (Tasigna) , a potent inhibitor of the Bcr-Abl tyrosine kinase.[3][4][5] This enzyme is a hallmark of chronic myeloid leukemia (CML), and its inhibition by Nilotinib has revolutionized the treatment of this disease.

Mechanism of Action: Kinase Inhibition

Many trifluoromethyl-substituted imidazoles exert their anticancer effects by targeting protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer. The trifluoromethyl group can enhance the binding affinity of the imidazole core to the ATP-binding pocket of these kinases, leading to potent and selective inhibition.[4]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of trifluoromethyl-substituted imidazoles is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes the IC₅₀ values for representative compounds from this class.

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Nilotinib | K562 (CML) | 0.02-0.06 | [3][5] |

| Ba/F3 (Bcr-Abl) | 0.02 | [4] | |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480 (Colorectal) | 0.027 | [6] |

| HCT116 (Colorectal) | 0.023 | [6] | |

| Benzimidazole-cinnamide derivative | A549 (Lung) | 0.29 | [6] |

| MDA-MB-231 (Breast) | 1.48 | [6] | |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [8] |

| A375 (Melanoma) | 25.4 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the trifluoromethyl-substituted imidazole compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours under the same conditions.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents. The addition of a trifluoromethyl group can enhance the antimicrobial potency and broaden the spectrum of activity of these compounds.

Mechanism of Action: Disruption of Microbial Processes

Trifluoromethyl-substituted imidazoles can interfere with various essential microbial processes, including cell wall synthesis, protein synthesis, and nucleic acid replication. Their increased lipophilicity can facilitate their penetration through the microbial cell wall and membrane, allowing them to reach their intracellular targets more effectively.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table presents MIC values for some trifluoromethyl-substituted imidazole derivatives against various bacterial and fungal strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Trifluoromethyl-substituted pyrazole derivative | S. aureus | 0.78-1.56 | [9] |

| S. epidermidis | 1.56 | [9] | |

| E. faecium | 0.78 | [9] | |

| 4-Trifluoromethyl bithiazole derivative | S. pyogenes | 4 | [10] |

| S. aureus | 16 | [10] | |

| Imidazole derivative HL2 | S. aureus | 625 | [11] |

| MRSA | 625 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth to determine the lowest concentration of the agent that prevented growth.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Stock Solution:

-

Dissolve the trifluoromethyl-substituted imidazole compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

-

Preparation of Inoculum:

-

Culture the test microorganism overnight in an appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the antimicrobial stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from well to well across the plate.

-

The last well serves as a growth control (no antimicrobial agent). A well with uninoculated broth serves as a sterility control.

-

-

Inoculation:

-

Add 10 µL of the standardized inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

-

Experimental Workflow: MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Trifluoromethyl-substituted imidazoles have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for a range of inflammatory conditions.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, they can reduce the production of pro-inflammatory cytokines and mediators.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Simplified NF-κB signaling pathway in inflammation.

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes.

Caption: General overview of the MAPK signaling pathway.

Quantitative Analysis of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of trifluoromethyl-substituted imidazoles can be assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter for evaluating the compound's efficacy.

| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 10 | 3 | 58.02 | [1][2] |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 10 | 3 | 56.17 | [1][2] |

| Indomethacin (Standard) | 10 | 3 | ~50-60 | [1][2] |

| Imidazolyl triazolo hydroxamic acid derivative (FP10) | 100 | 3 | Significant |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization:

-

Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the trifluoromethyl-substituted imidazole compound orally or intraperitoneally at a specific dose.

-

A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

-

Induction of Edema:

-

One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

-

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

The trifluoromethyl group has proven to be a powerful tool in modulating the biological activity of imidazole-containing compounds. The resulting derivatives exhibit a remarkable range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory effects. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and more effective drugs for a wide array of diseases. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and on conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The trifluoromethyl-substituted imidazole scaffold remains a highly promising area for drug discovery and development.

References

-

Tasigna (nilotinib) Capsules: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Comparison between imatinib, nilotinib IC 50 values (nmol/L) for... ResearchGate. [Link]

-

Comparison of percentage inhibition of carrageenan induced paw edema vs time. ResearchGate. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

inhibition (%I) of inflammation by carrageenan induced rat paw edema. ResearchGate. [Link]

-

Tasigna, INN-nilotinib. European Medicines Agency. [Link]

-

Tasigna. Novartis. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. National Center for Biotechnology Information. [Link]

-

MIC values of all target compounds (3a-3h) μg/mL against microbial strains. ResearchGate. [Link]

-

IC50 values and dose–response curves of designed... ResearchGate. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

-

Reference ID: 3692652 This label may not be the latest approved by FDA. For current labeling information, please visit https://. U.S. Food and Drug Administration. [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Center for Biotechnology Information. [Link]

-

DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. IJRPC. [Link]

-

The minimum inhibitory concentration (MIC) of imidazole derivatives.... ResearchGate. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Center for Biotechnology Information. [Link]

-

Anti-inflammatory potential of Nyctanthes arbor-tristis by carrageenan induced paw edema model in wistar rats. RJPBCS. [Link]

-

Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. National Center for Biotechnology Information. [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. National Center for Biotechnology Information. [Link]

-

Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo. National Center for Biotechnology Information. [Link]

-

Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. ResearchGate. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Center for Biotechnology Information. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tasigna Capsules (Nilotinib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. researchgate.net [researchgate.net]

- 5. novartis.com [novartis.com]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Spectroscopic Guide to 4-(Trifluoromethyl)-1H-imidazole for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(Trifluoromethyl)-1H-imidazole is a pivotal heterocyclic building block in contemporary chemical and pharmaceutical research. Its structure, which incorporates the biologically significant imidazole scaffold with an electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics and advanced functional materials.[1] The strategic introduction of the -CF3 group can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (Molecular Formula: C₄H₃F₃N₂, Molecular Weight: 136.08 g/mol [2][3][4]). We will delve into the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying scientific rationale for the observed spectral characteristics, grounded in established principles and authoritative references.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. The diagram below illustrates the atomic arrangement and the numbering convention used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Analysis

Proton NMR spectroscopy is indispensable for confirming the presence and electronic environment of protons within a molecule. The ¹H NMR spectrum of this compound is characterized by its simplicity, revealing two distinct signals corresponding to the two protons on the imidazole ring.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.82 | Singlet (s) | 1H | H-2 |

| 7.60 | Singlet (s) | 1H | H-5 |

| Solvent: CD₃OD. Data sourced from ChemicalBook.[2] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Parameter Setup: Utilize a standard one-pulse proton experiment on a 400 MHz (or higher) spectrometer. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Acquisition: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Analysis: Integrate the signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Interpretation of the ¹H NMR Spectrum

The spectrum displays two singlets, each integrating to one proton, consistent with the molecular structure.

-

Chemical Shifts (δ): The signals at δ 7.82 and δ 7.60 are located in the downfield region, which is characteristic of protons attached to aromatic or heteroaromatic rings. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the electronegativity of the ring nitrogen atoms deshield the attached protons, shifting their resonance to a higher frequency compared to non-aromatic protons.

-

Multiplicity: Both protons appear as singlets (s). This is because the H-2 and H-5 protons are not on adjacent carbons and are separated by three bonds that include a nitrogen atom, resulting in negligible proton-proton coupling (⁴JHH ≈ 0).

-

Assignment: The H-2 proton (δ 7.82) is typically the most downfield proton in an imidazole ring due to its position between two electronegative nitrogen atoms. The H-5 proton (δ 7.60) is slightly upfield, influenced by the adjacent C-4 bearing the trifluoromethyl group.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides critical information about the carbon skeleton of the molecule. For this compound, the spectrum is particularly informative due to the presence of the -CF₃ group, which introduces characteristic carbon-fluorine couplings.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |

| ~138 | Singlet (or Doublet) | - | C-2 |

| ~135 | Quartet (q) | ²JCF ≈ 35-40 | C-4 |

| ~120 | Singlet (or Doublet) | - | C-5 |

| ~122 | Quartet (q) | ¹JCF ≈ 270 | -CF₃ |

| Note: These are predicted values based on data for similar trifluoromethyl-substituted aromatic and heterocyclic compounds.[5][6][7] Experimental values may vary. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Use a broadband or dual probe in a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) spectrometer.

-

Parameter Setup: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). This common practice removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single peak (or a multiplet if coupled to other nuclei like fluorine).

-

Data Acquisition: A significantly larger number of scans (hundreds to thousands) is required compared to ¹H NMR, with a longer relaxation delay (d1 of 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Assign peaks based on chemical shifts and expected multiplicities from C-F coupling.

Interpretation of the ¹³C NMR Spectrum

The ¹³C spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

-

Imidazole Ring Carbons: The chemical shifts for C-2, C-4, and C-5 are expected in the aromatic region, generally between 115-140 ppm.[8]

-

Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group itself is expected to appear as a prominent quartet. This splitting arises from coupling to the three attached fluorine atoms (¹⁹F, spin I=½). Following the n+1 rule, the signal is split into n+1 = 3+1 = 4 lines.[9] The one-bond C-F coupling constant (¹JCF) is typically very large, around 270 Hz.[6][9] This large splitting and the absence of an attached proton (resulting in no Nuclear Overhauser Effect enhancement) can make this signal appear broad and weak, often requiring a higher number of scans to be observed clearly.[9]

-

C-4 Carbon: The carbon atom directly attached to the -CF₃ group (C-4) will also exhibit coupling to the three fluorine atoms, but over two bonds (²JCF). This will also result in a quartet, but with a much smaller coupling constant, typically in the range of 30-40 Hz.[6]

-

C-2 and C-5 Carbons: These carbons are further away from the -CF₃ group and are expected to show minimal or no C-F coupling, thus appearing as sharp singlets (or narrow doublets due to C-H coupling if proton decoupling is not applied).

Caption: Logical workflow for the ¹³C NMR analysis of this compound.

Mass Spectrometric Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern under ionization.

Mass Spectrometry Data Summary

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 136 | Molecular Ion [M]⁺ |

| 117 | Fragment [M-F]⁺ (Loss of a fluorine atom) |

| 67 | Fragment [M-CF₃]⁺ (Loss of trifluoromethyl radical) |

| Note: These are predicted fragmentation patterns based on the structure and general fragmentation rules for imidazole and fluorinated compounds.[10][11] |

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged radical ion, the molecular ion [M]⁺.

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The spectrum should exhibit a clear molecular ion peak at m/z = 136, confirming the molecular weight of the compound.[2]

-

Fragmentation Pathway: The imidazole ring is a relatively stable aromatic system. However, under the high energy of EI, predictable fragmentation can occur. A primary fragmentation route involves the cleavage of the C-C bond between the imidazole ring and the trifluoromethyl group.

-

Loss of CF₃: A significant fragment is expected at m/z = 67, corresponding to the loss of a •CF₃ radical from the molecular ion. This results in an imidazolyl cation.

-

Loss of Fluorine: Loss of a single fluorine atom from the molecular ion could produce a fragment at m/z = 117.

-

Ring Cleavage: While less common for stable aromatic rings, fragmentation of the imidazole ring itself can occur, often involving the loss of small, stable neutral molecules like HCN.[11]

-

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic profile of this compound is distinct and highly informative. ¹H NMR confirms the two ring protons, ¹³C NMR reveals the carbon skeleton with characteristic quartet signals arising from carbon-fluorine coupling, and Mass Spectrometry validates the molecular weight and illustrates a predictable fragmentation pattern dominated by the loss of the trifluoromethyl group. This comprehensive dataset serves as a reliable reference for the unambiguous identification and quality control of this important chemical building block, empowering researchers to employ it with confidence in their synthetic and developmental endeavors.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with an Electrophilic Trifluoromethylating Reagent". American Chemical Society. [Link]

-

4-(Hydroxymethyl)-2-methyl-5-({[5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]thio}methyl)pyridin-3-ol. mzCloud. [Link]

-

Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. [Link]

-

The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

-

Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. National Institutes of Health. [Link]

-

1H-Imidazole, 1-[[2-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]oxiranyl]methyl]- - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Trifluoromethane - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

-

¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

-

In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. [Link]

-

H-/ ¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

-

¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001525). Human Metabolome Database. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. This compound | 33468-69-8 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Trifluoromethyl)imidazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Advent of a Key Fluorinated Heterocycle: A Technical Guide to 4-(Trifluoromethyl)-1H-imidazole

For Immediate Release

Shanghai, China – January 6, 2026 – In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The trifluoromethyl group, in particular, has been identified as a critical substituent for enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This guide delves into the discovery and history of a pivotal molecule in this domain: 4-(Trifluoromethyl)-1H-imidazole. It serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, historical context, and significance.

Introduction: The Rise of Fluorinated Imidazoles

The imidazole ring is a ubiquitous scaffold in biologically active molecules, including the essential amino acid histidine. The introduction of a trifluoromethyl group to this heterocycle marries the biological relevance of the imidazole nucleus with the unique physicochemical properties imparted by fluorine. This strategic combination has led to the development of numerous pharmaceuticals and agrochemicals with enhanced efficacy and desired pharmacokinetic profiles. This compound, a key building block in this field, has a rich, albeit not always linear, history of discovery and synthetic development.

Historical Development: A Tale of Synthetic Innovation

While pinpointing a singular "discovery" of this compound is challenging, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The synthesis of trifluoromethyl-substituted heteroaromatic compounds has long been a significant goal for chemists. Early methods for trifluoromethylation were often harsh and lacked regioselectivity.

A notable advancement in the synthesis of 4-trifluoromethyl-substituted imidazoles was reported by Kawase and colleagues in 2001. Their work detailed a convenient and efficient method starting from mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. This development provided a more accessible route to these valuable compounds, paving the way for further research and application.

Another established synthetic route involves the reaction of 3-bromo-1,1,1-trifluoropropan-2-one with formamide. This method offers a direct approach to the imidazole core bearing the trifluoromethyl group at the 4-position.

The historical progression of synthesizing trifluoromethylated imidazoles reflects the evolution of synthetic methodologies, from early, less efficient techniques to modern, more refined strategies that allow for precise control over the molecular architecture.

Physicochemical Properties and Spectroscopic Data

The introduction of the trifluoromethyl group significantly influences the electronic properties of the imidazole ring, enhancing its acidity and modifying its hydrogen bonding capabilities. A summary of its key physicochemical properties is presented below:

| Property | Value |

| CAS Number | 3468-69-8 |

| Molecular Formula | C₄H₃F₃N₂ |

| Molecular Weight | 136.08 g/mol |

| Appearance | White to off-white crystalline powder |

| Boiling Point | Approx. 224.7 °C at 760 mmHg |

| Density | Approx. 1.44 g/cm³ |

Spectroscopic characterization is crucial for the unambiguous identification of this compound. Key features in its ¹H NMR spectrum include two singlets in the aromatic region, corresponding to the protons at the C2 and C5 positions of the imidazole ring. The ¹⁹F NMR spectrum exhibits a singlet characteristic of the CF₃ group.

Key Synthetic Methodologies: A Practical Guide

The synthesis of this compound can be achieved through several routes. Below are two prominent and experimentally validated protocols.

Method 1: From Mesoionic 1,3-Oxazolium-5-olates (Kawase et al., 2001)

This elegant approach utilizes a ring transformation reaction to construct the desired imidazole.[1][2]

Experimental Protocol:

-

Formation of the Mesoionic Intermediate: N-acyl-N-alkylglycines are reacted with trifluoroacetic anhydride to generate mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. This intermediate is often used in situ due to its reactive nature.

-

Reaction with Ammonia: The mesoionic compound is then reacted with a source of ammonia, such as ammonium acetate, in a suitable solvent like DMF. This step proceeds via a regioselective attack of ammonia on the C-2 position of the oxazolium ring, leading to the formation of a 4-trifluoromethyl-3,4-dihydroimidazole intermediate.

-

Dehydration: The resulting dihydroimidazole is subsequently dehydrated, typically using a dehydrating agent like phosphorus oxychloride in pyridine, to yield the aromatic 4-(trifluoromethyl)imidazole.

Logical Flow of the Kawase Synthesis:

Caption: Synthetic pathway to this compound via a mesoionic intermediate.

Method 2: From 3-bromo-1,1,1-trifluoropropan-2-one

This method provides a more direct construction of the imidazole ring.

Experimental Protocol:

-

Reaction Setup: 3-bromo-1,1,1-trifluoropropan-2-one is mixed with an excess of formamide.

-

Cyclocondensation: The reaction mixture is heated to reflux (approximately 140 °C) for several hours. During this process, the formamide acts as both a reactant and a solvent, providing the necessary atoms to form the imidazole ring.

-

Workup and Purification: After cooling, the reaction mixture is diluted with an aqueous base (e.g., potassium carbonate solution) and extracted with a suitable organic solvent like ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by washing with a solvent like dichloromethane, to yield this compound.

Workflow for the Synthesis from 3-bromo-1,1,1-trifluoropropan-2-one:

Caption: Step-by-step workflow for the direct synthesis of this compound.

Applications in Drug Discovery and Materials Science

The unique properties of this compound make it a valuable building block in several scientific domains:

-

Medicinal Chemistry: The trifluoromethyl group can block metabolic oxidation at the C4 position of the imidazole ring, leading to improved pharmacokinetic profiles of drug candidates. Furthermore, its electron-withdrawing nature can modulate the pKa of the imidazole, influencing its binding to biological targets. This moiety has been incorporated into molecules targeting a range of diseases.

-

Agrochemicals: Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the potency and metabolic stability of pesticides and herbicides.

-

Materials Science: The polar nature of the C-F bonds and the coordinating ability of the imidazole nitrogen atoms make this compound an interesting ligand for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials can have applications in gas storage, catalysis, and sensing.

Future Outlook

The journey of this compound from a synthetic curiosity to a key building block in modern chemistry is a testament to the power of organofluorine chemistry. As our understanding of the intricate roles of fluorine in molecular design deepens, and as new, more efficient synthetic methods are developed, the importance of this and related fluorinated heterocycles is set to grow. Future research will likely focus on the development of catalytic and asymmetric syntheses to access chiral derivatives, further expanding the chemical space available for the discovery of novel drugs and materials.

References

-

Kawase, M., Saito, S., & Kurihara, T. (2001). Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. Chemical & Pharmaceutical Bulletin, 49(4), 461-464. [Link][1][2]

-

SciSpace. (n.d.). Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. Retrieved from [Link][1][2]

Sources

The Trifluoromethyl Group: A Strategic Imperative in Modulating Imidazole Bioactivity

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive technical overview of the trifluoromethyl (CF₃) group's role in the bioactivity of imidazole-based compounds. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the strategic implications for drug design.

Foundational Physicochemical Impact of the Trifluoromethyl Group

The decision to incorporate a trifluoromethyl group into an imidazole scaffold is a strategic choice driven by its unique and powerful physicochemical properties. Unlike a simple methyl or chloro substituent, the CF₃ group simultaneously modulates multiple molecular parameters that are critical for therapeutic efficacy.

The CF₃ group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. This profoundly influences the electron distribution across the imidazole ring, which can alter the pKa of the imidazole nitrogens, thereby affecting ionization state at physiological pH and the potential for crucial hydrogen bonding interactions at the target site.[1]

Furthermore, the strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) is significantly greater than that of a carbon-hydrogen bond (~414 kJ/mol).[2][3] This inherent stability renders the CF₃ group exceptionally resistant to oxidative metabolism, a key advantage in drug design.[4]

Comparative Analysis of Key Substituents

To fully appreciate the strategic advantage of the CF₃ group, it is essential to compare its properties against other commonly used substituents in medicinal chemistry.

| Property | Hydrogen (-H) | Methyl (-CH₃) | Chloro (-Cl) | Trifluoromethyl (-CF₃) | Rationale & Implication |

| Electronic Effect | Neutral | Weakly Electron-Donating | Inductively Withdrawing, Resonantly Donating | Strongly Electron-Withdrawing | Drastically alters ring electronics, pKa, and potential for target interactions. |

| Lipophilicity (Hansch π) | 0 | +0.56 | +0.71 | +0.88[2][3] | Significantly increases lipophilicity, enhancing membrane permeability. |

| Metabolic Stability | Labile | Metabolically Susceptible (Oxidation) | Stable | Highly Stable[5] | Blocks metabolic hotspots, increasing drug half-life and bioavailability.[4][6] |

| Steric Size (van der Waals) | Small | Moderate | Moderate | Larger than methyl, similar to chlorine[2][3] | Can influence binding pocket occupancy and selectivity. |

| Bioisosterism | N/A | Can be a bioisostere for other small alkyls | Often a bioisostere for -CF₃ | Bioisostere for chloro, methyl, and even nitro groups[1][7] | Offers a versatile tool for lead optimization without drastic structural changes. |

The following diagram illustrates the cascading effects of these core properties on the overall drug profile.

Caption: Causal relationships between CF₃ properties and drug outcomes.

Strategic Synthesis of Trifluoromethylated Imidazoles

The incorporation of a CF₃ group into an imidazole ring is a non-trivial synthetic challenge that requires careful planning.[2] The choice of methodology depends on the desired substitution pattern, the stability of the starting materials, and scalability.

Common strategies fall into two main categories:

-

Direct Trifluoromethylation of a Pre-formed Imidazole Ring: This approach utilizes specialized reagents to add the CF₃ group to an existing imidazole scaffold. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or electrophilic trifluoromethylating agents (e.g., Togni reagents) are frequently employed, often via radical-mediated pathways.[8]

-